Ecamsule

概要

説明

エカムスルは、テレフタリリデンジカンファースルホン酸としても知られており、主に日焼け止め剤として使用される有機化合物です。それは、皮膚の老化を引き起こし、皮膚がんの一因となることが知られている紫外線A(UVA)線を吸収するのに効果的です。 エカムスルは、メキソリルSXという商品名で販売されており、その光安定性とUVA線から皮膚を保護する効果により、さまざまな日焼け止め製剤で広く使用されています .

2. 製法

合成経路と反応条件: エカムスルは、カンファ誘導体をスルホン酸基と反応させる複数段階のプロセスによって合成されます。主なステップには次のものが含まれます。

カンファ誘導体の形成: カンファは、スルホン酸と反応して、カンファ分子の特定の位置にスルホン酸基を導入します。

縮合反応: カンファ誘導体は、テレフタールアルデヒドと縮合反応を起こして、最終生成物であるテレフタリリデンジカンファースルホン酸を形成します。

工業生産方法: エカムスルは、上記反応を用いた大規模な化学合成により工業的に生産されます。 このプロセスは、高い収率と純度が得られるように最適化されており、最終生成物が化粧品製剤で使用するための厳格な要件を満たすことを保証しています .

3. 化学反応解析

反応の種類: エカムスルは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化誘導体を生成する可能性があります。

還元: 還元反応は、スルホン酸基を修飾し、化合物の特性を変える可能性があります。

置換: 置換反応は、スルホン酸基または分子の他の反応性部位で起こる可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン化剤、求核剤。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、官能基が変化したスルホン酸誘導体の形成につながる可能性があります .

4. 科学研究への応用

エカムスルは、次のような科学研究で幅広い用途を持っています。

化学: 有機分子の光安定性と光分解を研究するためのモデル化合物として使用されます。

生物学: UVA誘発細胞損傷に対する保護効果について調査されています。

医学: 皮膚がんやその他の皮膚関連疾患の予防における潜在的な用途について探索されています。

準備方法

Synthetic Routes and Reaction Conditions: Ecamsulum is synthesized through a multi-step process involving the reaction of camphor derivatives with sulfonic acid groups. The key steps include:

Formation of Camphor Derivatives: Camphor is reacted with sulfonic acid to introduce sulfonic acid groups at specific positions on the camphor molecule.

Condensation Reaction: The camphor derivatives undergo a condensation reaction with terephthalaldehyde to form the final product, terephthalylidene dicamphor sulfonic acid.

Industrial Production Methods: Industrial production of ecamsulum involves large-scale chemical synthesis using the above-mentioned reactions. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in cosmetic formulations .

化学反応の分析

Types of Reactions: Ecamsulum undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the sulfonic acid groups, potentially altering the compound’s properties.

Substitution: Substitution reactions can occur at the sulfonic acid groups or other reactive sites on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives with altered functional groups .

科学的研究の応用

Ecamsulum has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study photostability and photodegradation of organic molecules.

Biology: Investigated for its protective effects against UVA-induced cellular damage.

Medicine: Explored for its potential use in preventing skin cancer and other skin-related conditions.

Industry: Widely used in the formulation of sunscreens and other cosmetic products to provide effective UVA protection

作用機序

エカムスルは、UVA線を吸収して、熱などのより害のないエネルギーに変換することにより、その効果を発揮します。このプロセスは、UVA線が皮膚に浸透して細胞損傷を引き起こすのを防ぎます。エカムスルの分子標的は、UV線を吸収する皮膚のクロモフォアです。 エカムスルは、これらのクロモフォアを保護することにより、DNA損傷やUVA曝露によるその他の有害な影響を防ぐのに役立ちます .

6. 類似の化合物との比較

エカムスルは、その高い光安定性とUVA線の特定の吸収により、日焼け止め剤の中でユニークです。類似の化合物には次のものがあります。

アボベンゾン: 別のUVA吸収剤ですが、エカムスルよりも光安定性が劣ります。

オキシベンゾン: UVAとUVBの両方を吸収しますが、安全性和環境への影響に関する懸念が提起されています。

酸化チタンと酸化亜鉛: 幅広いスペクトルUV保護を提供する物理的なブロッカーですが、皮膚に白い残留物を残す可能性があります。

エカムスルは、著しい分解を起こすことなく、長時間にわたるUVA保護を提供できるため、多くの日焼け止め製剤で好まれています .

類似化合物との比較

Ecamsulum is unique among sunscreen agents due to its high photostability and specific absorption of UVA radiation. Similar compounds include:

Avobenzone: Another UVA absorber, but less photostable compared to ecamsulum.

Oxybenzone: Absorbs both UVA and UVB radiation but has raised concerns regarding its safety and environmental impact.

Titanium Dioxide and Zinc Oxide: Physical blockers that provide broad-spectrum UV protection but can leave a white residue on the skin.

Ecamsulum stands out for its ability to provide long-lasting UVA protection without significant degradation, making it a preferred choice in many sunscreen formulations .

特性

IUPAC Name |

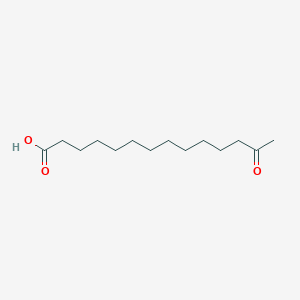

[(3Z)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13-,20-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAHZSUCFKFERC-AXPXABNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2(C(=O)/C(=C\C3=CC=C(C=C3)/C=C/4\C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Solid | |

CAS No. |

92761-26-7 | |

| Record name | Ecamsule | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E-E )-3,3'-(1,4-phenylenedimethylidene)bis(2-oxobornane-10-sulfonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 92761-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terephthalylidene dicamphor sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255 °C (decomposes) | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 639 | |

| Record name | Terephthalylidene dicamphor sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

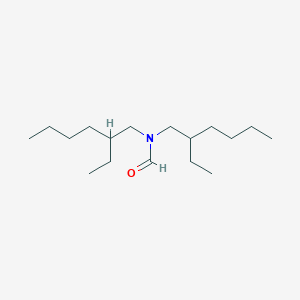

![5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[2-[[2-[[6-amino-2-[[3-carboxy-2-[[2-[2-[[4-carboxy-2-[[2-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[1-[2-[[4-carboxy-2-[[2-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B8223572.png)